1-(4-Bromophenyl)ethanamine

Description

The exact mass of the compound 1-(4-Bromophenyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Bromophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

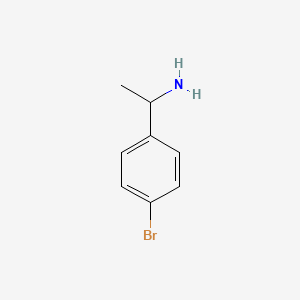

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947215 | |

| Record name | 1-(4-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24358-62-1, 27298-97-1, 45791-36-4 | |

| Record name | 1-(4-Bromophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromo-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-1-(4-Bromophenyl)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Bromo-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045791364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)ethanamine is a pivotal chiral building block in synthetic organic chemistry, particularly valued in the development of pharmaceutically active compounds. Its stereochemistry and functional groups make it a versatile starting material for creating complex molecular architectures. A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the key physical and chemical characteristics of 1-(4-Bromophenyl)ethanamine, grounded in established experimental methodologies and data from authoritative sources. We delve into the causality behind analytical techniques, offering field-proven insights for its practical application in a research and development setting.

Introduction and Molecular Overview

1-(4-Bromophenyl)ethanamine, with the chemical formula C₈H₁₀BrN, is a primary amine featuring a stereocenter at the carbon adjacent to the amino group.[1] This structure consists of a brominated benzene ring attached to an ethylamine moiety. The presence of the chiral center means the compound exists as two non-superimposable mirror images, the (R) and (S) enantiomers, as well as a racemic mixture.

The significance of this compound lies in its utility as a chiral amine. In drug development, the biological activity of enantiomers can differ significantly; one may be therapeutic while the other is inactive or even harmful. Therefore, access to enantiomerically pure forms of building blocks like 1-(4-Bromophenyl)ethanamine is critical. It is used, for example, in the synthesis of potent and selective antagonists for receptors relevant to neurological disorders.[2]

Molecular Identifiers:

-

IUPAC Name: 1-(4-bromophenyl)ethanamine[3]

-

CAS Numbers:

Core Physicochemical Properties: A Quantitative Analysis

The physical properties of a compound dictate its behavior under various conditions, influencing everything from reaction kinetics to storage stability. The data presented below has been consolidated from multiple chemical suppliers and databases to ensure reliability.

Table 1: Summary of Key Physical Properties

| Property | Value | Notes & Rationale | Source(s) |

| Appearance | Clear, colorless liquid | Visual inspection is the primary method. The absence of color is an indicator of purity. | [1][2] |

| Melting Point | -25 °C | This low melting point indicates strong intermolecular forces are not present in the solid state. Determined via Differential Scanning Calorimetry (DSC). | [1][4] |

| Boiling Point | 258.9 °C at 760 mmHg | The relatively high boiling point is due to hydrogen bonding from the amine group and the compound's molecular weight. | [1][4] |

| Density | 1.390 - 1.4 g/cm³ at 20 °C | High density is attributed to the heavy bromine atom. Typically measured using a pycnometer or digital densitometer for high accuracy. | [1][4][8] |

| Refractive Index (n20/D) | 1.566 - 1.567 | A measure of how light propagates through the liquid, this is a crucial, rapid test for identity and purity. Measured with an Abbe refractometer. | [1][8] |

| Flash Point | >110 °C | Important for safety assessment, indicating the lowest temperature at which vapors can ignite. | [1][9] |

| pKa | 8.82 ± 0.10 (Predicted) | This value indicates the basicity of the amine group, which is critical for understanding its reactivity in acid-base chemistry. | [1] |

| Optical Activity | (S)-enantiomer: [α]20/D -20.5±1°(R)-enantiomer: [α]20/D +20.5±1° | Measured in methanol (c=3%). This property confirms the identity and enantiomeric purity of the chiral substance. | [8] |

| Air Sensitivity | Sensitive to air | Requires specific handling and storage protocols, such as under an inert atmosphere (e.g., Argon), to prevent degradation. | [1][10] |

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on the validity of the experimental protocols used for its measurement. Here, we outline standard, self-validating methodologies for characterizing 1-(4-Bromophenyl)ethanamine.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 1-(4-Bromophenyl)ethanamine.

Caption: Logical workflow for the characterization of 1-(4-Bromophenyl)ethanamine.

Purity and Enantiomeric Excess by Gas Chromatography (GC)

-

Expertise & Causality: Standard GC is used to assess chemical purity by separating volatile impurities. For a chiral molecule like this, determining enantiomeric excess (e.e.) is paramount. This requires a specialized chiral stationary phase (e.g., a cyclodextrin-based column) capable of forming transient diastereomeric complexes with the enantiomers, leading to different retention times.

-

Methodology:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: Chiral GC column (e.g., Beta-DEX™ or equivalent).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperature Program:

-

Injector Temperature: 250 °C.

-

Oven: Start at 120 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, hold for 5 minutes.

-

Detector Temperature: 270 °C.

-

-

Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in a suitable solvent like dichloromethane.

-

Injection: Inject 1 µL of the sample.

-

Analysis: Integrate the peak areas for the two enantiomers. Calculate e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. A purity of ≥98.0% (sum of enantiomers) is a common commercial standard.

-

Melting Point by Differential Scanning Calorimetry (DSC)

-

Expertise & Causality: The melting point of -25 °C is too low for traditional melting point apparatus.[1][4] DSC is the ideal method as it can operate at sub-ambient temperatures and provides a highly accurate and reproducible melt endotherm. The onset temperature of the melting peak is taken as the melting point.

-

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter with a cooling accessory.

-

Sample Preparation: Hermetically seal 2-5 mg of the liquid sample in an aluminum pan. Use an empty sealed pan as a reference.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Cool the sample to -70 °C at a rate of 10 °C/min.

-

Hold at -70 °C for 5 minutes to ensure complete solidification.

-

Heat from -70 °C to 30 °C at a rate of 5 °C/min.

-

-

Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset of the endothermic melting peak on the resulting thermogram.

-

Spectroscopic Data for Structural Elucidation

While physical constants define bulk properties, spectroscopic data provides confirmation at the molecular level.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH) adjacent to the nitrogen, a doublet for the methyl group (CH₃), signals in the aromatic region for the phenyl protons, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: The carbon spectrum provides information on the chemical environment of each carbon atom. A study involving ¹³C-labeled CO₂ reacting with the amine showed characteristic peaks for the aromatic carbons around 129.8 and 135.2 ppm.[11]

-

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1-(4-Bromophenyl)ethanamine is a hazardous chemical requiring careful handling.

-

Hazard Identification:

-

Trustworthy Handling Protocols:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield. A lab coat is mandatory.[5][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

The compound is air-sensitive; storage under an inert atmosphere like argon is recommended to maintain purity.[1][10]

-

Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[10]

-

References

-

(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]

-

(S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1. Chemsrc. [Link]

-

1-(4-Bromophenyl)ethylamine | C8H10BrN. PubChem, National Center for Biotechnology Information. [Link]

-

1-(4-bromophenyl)ethanamine. Stenutz. [Link]

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]

-

Chemical Properties of (-)-1-(4-Bromophenyl)ethylamine (CAS 27298-97-1). Cheméo. [Link]

Sources

- 1. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]

- 2. Buy (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 [smolecule.com]

- 3. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-(4-bromophenyl)ethanamine [stenutz.eu]

- 7. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]

- 8. (R)-(+)-1-(4-Bromophenyl)ethylamine = 96.0 GC sum of enantiomers 45791-36-4 [sigmaaldrich.com]

- 9. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

1-(4-Bromophenyl)ethanamine CAS number and structure

An In-depth Technical Guide to 1-(4-Bromophenyl)ethanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-bromophenyl)ethanamine, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core characteristics, synthesis, chiral resolution, and applications, grounding all information in established scientific principles and methodologies.

Core Identity and Structural Framework

1-(4-Bromophenyl)ethanamine is a primary amine featuring a stereocenter at the carbon adjacent to the amino group, making it a chiral molecule. It exists as a racemic mixture of two enantiomers, (R) and (S), or as isolated, enantiomerically pure forms. Its utility in drug development stems from this chirality, as the specific stereochemistry of a molecule often dictates its pharmacological activity and safety profile. The brominated phenyl ring provides a reactive handle for further molecular elaboration, commonly through cross-coupling reactions.

The molecular structure consists of an ethylamine backbone attached to a benzene ring at the 1-position, with a bromine atom substituted at the 4-position (para) of the ring.

Table 1: Chemical Identifiers

| Identifier | Racemic 1-(4-Bromophenyl)ethanamine | (R)-(+)-1-(4-Bromophenyl)ethanamine | (S)-(-)-1-(4-Bromophenyl)ethanamine |

| CAS Number | 24358-62-1[1][2] | 45791-36-4[3] | 27298-97-1[4] |

| IUPAC Name | 1-(4-bromophenyl)ethan-1-amine[5][6] | (1R)-1-(4-bromophenyl)ethan-1-amine[3] | (1S)-1-(4-bromophenyl)ethan-1-amine |

| Molecular Formula | C₈H₁₀BrN[1][3][4] | C₈H₁₀BrN[3] | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [1] | 200.08 g/mol | 200.08 g/mol |

| SMILES | CC(N)c1ccc(Br)cc1[1][6] | Cc1ccc(Br)cc1 | Cc1ccc(Br)cc1[3] |

Physicochemical Properties

Understanding the physicochemical properties of 1-(4-bromophenyl)ethanamine is fundamental for its handling, reaction setup, and purification. The compound is typically a liquid at room temperature and is air-sensitive.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | ~258.9 °C at 760 mmHg | [3][4] |

| Melting Point | -25 °C | [3][4] |

| Density | ~1.390 - 1.4 g/mL at 20-25 °C | [3][4] |

| Refractive Index (n20/D) | ~1.566 - 1.567 | [3] |

| pKa (Predicted) | 8.82 ± 0.10 | [3] |

| Storage Temperature | 0-10°C, under inert atmosphere | [3][7] |

| Sensitivity | Air Sensitive | [3][7] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-(4-bromophenyl)ethanamine is a critical process for its application in asymmetric synthesis. This is typically achieved through a two-stage process: first, the synthesis of the racemic mixture, followed by the resolution of the enantiomers.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

A prevalent and efficient method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 1-(4-bromophenyl)ethanone (p-bromoacetophenone).

Causality of Experimental Choices:

-

Precursor: 1-(4-bromophenyl)ethanone is a commercially available and stable solid, making it an ideal starting material.[8]

-

Reaction: Reductive amination is a robust and high-yielding reaction that directly converts a ketone to an amine. The process involves the in-situ formation of an imine intermediate, which is then reduced to the target amine.

-

Reagents: A source of ammonia (e.g., ammonium acetate or ammonia solution) is used to form the imine. A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) is chosen for its selectivity in reducing the imine C=N bond over the ketone C=O bond, minimizing side reactions.

Protocol: Reductive Amination of 1-(4-bromophenyl)ethanone

-

Dissolution: Dissolve 1-(4-bromophenyl)ethanone and a molar excess of ammonium acetate in a suitable protic solvent like methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride portion-wise to control the exothermic reaction.

-

Quenching & Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction with an aqueous acid (e.g., HCl) to neutralize excess reducing agent. Basify the mixture with a strong base (e.g., NaOH) to deprotonate the amine salt.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude amine via vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of racemic 1-(4-bromophenyl)ethanamine.

Chiral Resolution via Diastereomeric Salt Formation

Since enantiomers possess identical physical properties, they cannot be separated by standard techniques.[9] Resolution is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[9] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[9]

Causality of Experimental Choices:

-

Resolving Agent: An enantiopure acid like (+)-tartaric acid is commonly used because it is inexpensive, readily available, and forms crystalline salts with amines.[9] The choice of the (R,R) or (S,S) form of the acid will determine which amine enantiomer crystallizes preferentially.

-

Solvent System: The solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, causing one to crystallize while the other remains in solution. This often requires screening various solvents or solvent mixtures (e.g., methanol/water, ethanol).

Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic 1-(4-bromophenyl)ethanamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Suspend the isolated salt in water and add a strong base (e.g., aqueous NaOH) to deprotonate the amine and dissolve the tartaric acid.

-

Extraction: Extract the liberated, enantiomerically pure amine with an organic solvent.

-

Analysis: Dry and concentrate the organic layer to yield the enantiopure amine. Determine the enantiomeric excess (e.e.) using chiral HPLC.

Caption: Separation of enantiomers via diastereomeric salt formation.

Key Applications in Drug Development

1-(4-Bromophenyl)ethanamine is a valuable precursor in pharmaceutical synthesis. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect.

-

Chiral Auxiliaries and Building Blocks: The enantiopure forms are used to introduce a specific stereocenter into a target molecule.

-

Synthesis of Bioactive Molecules: It serves as a key intermediate in the synthesis of various compounds. For example, (S)-(-)-1-(4-Bromophenyl)ethylamine is used to prepare antagonists for the P2X7 receptor, which is a target for treating inflammatory diseases.

-

Resolving Agent: In a reverse application, enantiopure 1-(4-bromophenyl)ethanamine can itself be used as a chiral base to resolve racemic acids.[10]

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of 1-(4-bromophenyl)ethanamine is essential for its use in regulated environments like drug manufacturing. A multi-technique approach is employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons.[11][12]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), which is a clear diagnostic feature.[6][8]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretches of the primary amine and C-H and C=C stretches of the brominated aromatic ring.[6]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (e.e.). The sample is passed through a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times.[13][14]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the identity of the enantiomer, with the (R)-enantiomer being dextrorotatory (+) and the (S)-enantiomer being levorotatory (-).

Caption: Standard analytical workflow for compound characterization.

Safety, Handling, and Storage

As a corrosive and hazardous chemical, proper safety protocols must be strictly followed when handling 1-(4-bromophenyl)ethanamine.

-

Hazards: The compound is classified as causing severe skin burns and eye damage.[2][6][15] It can also be harmful if swallowed or inhaled and is toxic to aquatic life.[7]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[2][7] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7][15] It is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The compound is often stored under an inert gas to prevent degradation.[7]

References

-

LookChem. (R)-(+)-1-(4-Bromophenyl)ethylamine. [Link]

-

Chemsrc. (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1. [Link]

-

Stenutz. 1-(4-bromophenyl)ethanamine. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET: (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®. [Link]

-

PubChem, National Institutes of Health. CID 159859301 | C16H20Br2N2. [Link]

-

ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]

-

PubChem, National Institutes of Health. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175. [Link]

-

Angene Chemical. Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol. [Link]

-

ResearchGate. Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. [Link]

-

Onyx Scientific. Chiral Resolution Screening. [Link]

-

PubChem, National Institutes of Health. p-Bromophenethylamine | C8H10BrN | CID 533915. [Link]

-

NIST WebBook. Ethanone, 1-(4-bromophenyl)-. [Link]

-

Oakwood Chemical. (S)-1-(4-Bromophenyl)-ethylamine. [Link]

-

Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

National Center for Biotechnology Information. Prodrugs for Amines. [Link]

Sources

- 1. 1-(4-bromophenyl)ethanamine [stenutz.eu]

- 2. fishersci.com [fishersci.com]

- 3. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]

- 4. (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1 | Chemsrc [chemsrc.com]

- 5. CID 159859301 | C16H20Br2N2 | CID 159859301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. onyxipca.com [onyxipca.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

Core Physicochemical Properties and Identifiers

An In-Depth Technical Guide to (R)-(+)-1-(4-Bromophenyl)ethanamine: Properties, Synthesis, and Applications

Abstract

(R)-(+)-1-(4-Bromophenyl)ethanamine is a chiral primary amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural features—a stereogenic center, a reactive amino group, and a functionalizable bromophenyl moiety—make it a versatile chiral building block and a valuable resolving agent. This technical guide provides a comprehensive overview of its physicochemical properties, common synthetic and resolution methodologies, analytical characterization, and key applications. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its practical use and handling.

(R)-(+)-1-(4-Bromophenyl)ethanamine is a clear, colorless to pale yellow liquid at room temperature.[1][2] Its key properties are summarized in the table below, compiled from various commercial and database sources.

| Property | Value | Source(s) |

| CAS Number | 45791-36-4 | [2][3] |

| EC Number | 256-245-0 | [3] |

| MDL Number | MFCD00066025 | [3] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Melting Point | -25 °C | [4] |

| Boiling Point | 258.9 °C at 760 mmHg | [4] |

| Density | 1.390 - 1.4 g/mL at 20-25 °C | [3] |

| Refractive Index (n20/D) | 1.566 | [3] |

| Optical Rotation | [α]20/D +20.5 ± 1°, c = 3% in methanol | [3] |

| +26 ± 1° (neat) | [2] | |

| Flash Point | 110.4 °C | [4] |

| SMILES | Cc1ccc(Br)cc1 | [3] |

| InChIKey | SOZMSEPDYJGBEK-ZCFIWIBFSA-N | [3] |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (R)-(+)-1-(4-Bromophenyl)ethanamine is most commonly achieved through the resolution of its racemic mixture. The racemic amine itself is typically prepared via reductive amination of the corresponding ketone.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

The standard and most direct route to the racemic amine is the reductive amination of 4-bromoacetophenone. This process involves the formation of an imine intermediate, which is then reduced to the amine. Various reducing agents can be employed, with catalytic hydrogenation or hydride reagents being common choices.

Chiral Resolution via Diastereomeric Salt Formation

The most established and industrially scalable method for obtaining the single enantiomer is classical chiral resolution.[5][6] This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid, a pair of diastereomeric salts with different solubilities is formed.[5][7] This difference allows for their separation by fractional crystallization.

Causality in Experimental Design: The choice of the chiral resolving agent and the solvent system is critical. The goal is to maximize the solubility difference between the two diastereomeric salts to achieve high yield and high enantiomeric excess (ee) in a single crystallization step. Chiral acids like (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-mandelic acid are frequently screened.[8] The solvent must be chosen to ensure that one salt is sparingly soluble while the other remains in solution.

Protocol: A Self-Validating System

The following protocol outlines a validated workflow. Each step includes a logical checkpoint to ensure the process is proceeding as expected.

Step-by-Step Methodology:

-

Salt Formation: The racemic 1-(4-bromophenyl)ethanamine is dissolved in an appropriate solvent or solvent mixture. A sub-stoichiometric amount (typically 0.5 molar equivalents) of an enantiopure chiral acid is added.[8]

-

Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.

-

Separation: The precipitated salt is isolated by filtration. At this stage, a sample of the solid is typically analyzed by chiral HPLC to confirm enantiomeric enrichment.

-

Liberation: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the chiral acid and liberate the free amine.

-

Extraction and Isolation: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-(+)-1-(4-Bromophenyl)ethanamine. Purity and enantiomeric excess are confirmed analytically.

Analytical and Spectroscopic Profile

Accurate characterization is essential to confirm the identity, purity, and enantiomeric integrity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

-

Aromatic Protons: The para-substituted benzene ring typically shows an AA'BB' system, resulting in two distinct doublets between δ 7.0-7.5 ppm.

-

Methine Proton (-CH): A quartet around δ 4.1-4.3 ppm due to coupling with the adjacent methyl protons.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.0 ppm, whose chemical shift can vary with concentration and solvent.

-

Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm due to coupling with the methine proton.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.

-

Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to bromine and one to the ethylamine group). A study involving the racemic amine reported aromatic peaks at δ 129.8 and 135.2 ppm.[9]

-

Methine Carbon (-CH): A signal around δ 50-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 25 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity (¹⁹Br/⁸¹Br ratio is ~1:1), confirming the presence of a single bromine atom. The exact mass is 198.99966 Da.[1]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive technique for determining enantiomeric purity (ee). The separation is performed using a chiral stationary phase (CSP). For instance, successful separation has been demonstrated using a crown ether-based CSP (Chirosil RCA(+)).[10] The method allows for the quantification of the R- and S-enantiomers in a sample, which is critical for quality control in drug development.

Key Applications in Research and Development

The utility of (R)-(+)-1-(4-Bromophenyl)ethanamine stems from its dual functionality as both a chiral building block and a resolving agent.

-

Chiral Building Block: As a chiral intermediate, it is incorporated into the synthesis of larger, more complex target molecules, particularly active pharmaceutical ingredients (APIs). The amine provides a nucleophilic handle for forming amide, sulfonamide, or other bonds, while the bromophenyl group is a versatile site for further modification, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[11] For example, the corresponding (S)-enantiomer is a key intermediate in the synthesis of a potent P2X7 receptor antagonist, highlighting the importance of this scaffold in medicinal chemistry.

-

Chiral Resolving Agent: Due to its basic nature and chiral center, (R)-(+)-1-(4-Bromophenyl)ethanamine is an effective resolving agent for racemic acidic compounds.[8] It can be used to separate enantiomers of chiral carboxylic acids, sulfonic acids, or other acidic racemates through the diastereomeric salt formation technique described previously. Its commercial availability in high enantiomeric purity makes it a reliable choice for laboratory and industrial-scale resolutions.[8]

Safety, Handling, and Storage Protocols

Proper handling and storage are crucial due to the hazardous nature of this compound.

Hazard Identification:

-

GHS Hazard Statements:

-

GHS Pictograms: Corrosion, Harmful, Environmentally Damaging.[3]

Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated fume hood.[14][15]

-

Avoid breathing mist, vapors, or spray.[14]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][14]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) and wear a protective lab coat.[3][15]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[14]

Storage and Stability:

-

Temperature: Store in a cool place, with recommended temperatures between 0-10°C.[1]

-

Atmosphere: The compound is air-sensitive.[1][15] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[14][15]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[14][15] Store in a corrosives-designated area.[14]

Conclusion

(R)-(+)-1-(4-Bromophenyl)ethanamine is a high-value chemical entity with well-defined properties and critical applications. Its role as both a precursor in stereoselective synthesis and as a tool for chiral resolution makes it indispensable for chemists in the pharmaceutical industry and academia. A thorough understanding of its synthesis, purification, characterization, and safe handling, as detailed in this guide, is paramount to leveraging its full potential in the creation of novel chemical entities.

References

-

(R)-(+)-1-(4-Bromophenyl)ethylamine. LookChem. [Link]

-

1-(4-Bromophenyl)ethylamine. PubChem, National Center for Biotechnology Information. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

(S)-1-(4-Bromophenyl)ethanamine. Chemsrc. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]

-

Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]

-

Chiral Resolution Screening. Onyx Scientific. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

-

amine, N-acetyl- [13C NMR]. SpectraBase. [Link]

-

1-(4-Bromophenyl)ethanol. PubChem, National Center for Biotechnology Information. [Link]

-

Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3- (1-H-indol-3-yl)-prop-2-en-1-one. ResearchGate. [Link]

- Process for the preparation of 4-bromophenyl derivatives.

-

The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(S)-1-(4-Bromophenyl)-ethylamine. Oakwood Chemical. [Link]

-

1-(4-Bromophenyl)-1-(4-propoxyphenyl)ethanamine. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. (R)-(+)-1-(4-Bromophenyl)ethylamine|lookchem [lookchem.com]

- 2. (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros, 99%, ee 98% 5 g | Request for Quote [thermofisher.com]

- 3. (R)-(+)-1-(4-溴苯基)乙胺 ≥96.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. (S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1 | Chemsrc [chemsrc.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. onyxipca.com [onyxipca.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE - Safety Data Sheet [chemicalbook.com]

- 13. 1-(4-Bromophenyl)ethylamine | C8H10BrN | CID 91175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of (S)-(-)-1-(4-Bromophenyl)ethanamine: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of (S)-(-)-1-(4-Bromophenyl)ethanamine in Medicinal Chemistry

(S)-(-)-1-(4-Bromophenyl)ethanamine is a chiral primary amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a stereogenic center adjacent to a brominated phenyl ring, provides a versatile scaffold for the construction of novel therapeutics. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the chiral amine is a key pharmacophoric element in many biologically active molecules. This guide provides an in-depth overview of the primary synthetic strategies for accessing this valuable intermediate, with a focus on methods that deliver high enantiopurity, a critical parameter in modern drug development. The methodologies discussed herein are designed to provide researchers and process chemists with the foundational knowledge to select and implement the most appropriate synthetic route for their specific needs.

I. Asymmetric Reductive Amination: A Direct Path to Enantiopure Amines

Asymmetric reductive amination (ARA) of the prochiral ketone, 4-bromoacetophenone, represents one of the most direct and atom-economical approaches to (S)-(-)-1-(4-Bromophenyl)ethanamine. This one-pot transformation involves the in-situ formation of an imine intermediate from the ketone and an amine source (typically ammonia or an ammonia equivalent), followed by an enantioselective reduction catalyzed by a chiral transition metal complex or a biocatalyst.

A. Transition Metal-Catalyzed Asymmetric Reductive Amination

Ruthenium and Iridium complexes bearing chiral diphosphine or diamine ligands are among the most effective catalysts for the asymmetric hydrogenation of imines.[1] For the synthesis of primary amines, a direct reductive amination using an ammonia source is often employed.

Causality in Catalyst Selection and Reaction Conditions:

The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity and conversion. The mechanism of asymmetric transfer hydrogenation, a common method for imine reduction, often involves a concerted outer-sphere hydride transfer from a metal-hydride species to the iminium ion. The chiral ligand creates a sterically and electronically defined environment around the metal center, dictating the facial selectivity of the hydride attack on the C=N bond. For instance, in Ru-TsDPEN catalyzed reactions, the (S,S)-configured catalyst typically yields the (R)-amine, a predictable outcome based on the established mechanistic model.[2] The presence of an acid can be crucial for the protonation of the imine to the more reactive iminium ion, while a base is often required to generate the active metal-hydride catalyst from its precursor.[1]

Experimental Protocol: Representative Asymmetric Reductive Amination

| Parameter | Value |

| Substrate | 4-Bromoacetophenone |

| Amine Source | Ammonium chloride (NH₄Cl) |

| Catalyst | [RuCl(p-cymene){(S)-BINAP}]Cl |

| Reducing Agent | H₂ (gas) |

| Additive | Ammonium bicarbonate (NH₄HCO₃) |

| Solvent | Methanol (MeOH) |

| Temperature | 95 °C |

| Pressure | 5 MPa |

| Reaction Time | 24 h |

| Catalyst Loading | 0.2 mol% |

| Expected ee | >85% (before optimization) |

Step-by-Step Methodology:

-

To a high-pressure autoclave, add 4-bromoacetophenone (1.0 equiv), ammonium chloride (1.5 equiv), ammonium bicarbonate (0.5 equiv), and [RuCl(p-cymene){(S)-BINAP}]Cl (0.002 equiv).

-

Evacuate and backfill the autoclave with argon three times.

-

Add degassed methanol under an argon atmosphere.

-

Pressurize the autoclave with hydrogen gas to 5 MPa.

-

Heat the reaction mixture to 95 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford (S)-(-)-1-(4-Bromophenyl)ethanamine. The enantiomeric excess should be determined by chiral HPLC analysis.

Caption: Asymmetric Reductive Amination Workflow.

II. Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantiomeric Separation

Enzymatic kinetic resolution (EKR) is a powerful and widely used method for separating enantiomers of a racemic mixture. This technique leverages the high enantioselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted and thus enriched. For the synthesis of (S)-(-)-1-(4-Bromophenyl)ethanamine, the racemic amine is subjected to lipase-catalyzed acylation. The (R)-enantiomer is preferentially acylated to the corresponding amide, allowing for the separation of the unreacted (S)-amine.

Causality in Enzyme and Acyl Donor Selection:

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for the resolution of a wide range of chiral amines and alcohols due to its broad substrate scope and excellent enantioselectivity.[3][4] The choice of the acyl donor is also critical. Irreversible acyl donors, such as vinyl acetate or isopropenyl acetate, are often preferred as they shift the equilibrium towards product formation and prevent the reverse reaction (hydrolysis of the amide). Vinyl acetate, upon reaction, generates acetaldehyde, which is volatile and does not interfere with the reaction.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-Bromophenyl)ethanamine

| Parameter | Value |

| Substrate | (±)-1-(4-Bromophenyl)ethanamine |

| Enzyme | Novozym 435 (immobilized CALB) |

| Acyl Donor | Vinyl acetate |

| Solvent | Toluene or n-Heptane |

| Temperature | 40-60 °C |

| Reaction Time | 24-48 h (or until ~50% conversion) |

| Expected ee of (S)-amine | >99% at ~50% conversion |

Step-by-Step Methodology:

-

To a flask containing (±)-1-(4-bromophenyl)ethanamine (1.0 equiv) dissolved in toluene, add Novozym 435 (typically 10-20 mg per mmol of substrate).

-

Add vinyl acetate (0.6 equiv). Using a slight excess of the amine ensures that the acyl donor is the limiting reagent, preventing over-acylation of the desired (S)-enantiomer after the (R)-enantiomer is consumed.

-

Heat the mixture to 45 °C and stir.

-

Monitor the reaction progress by chiral HPLC or GC to determine both the conversion and the enantiomeric excess of the remaining amine.

-

When the conversion reaches approximately 50%, filter off the immobilized enzyme (which can be washed and reused).

-

The reaction mixture contains the (S)-amine and the (R)-amide. The basic (S)-amine can be separated from the neutral (R)-amide by an acidic workup. For example, extract the toluene solution with aqueous HCl. The (S)-amine will move to the aqueous phase as its hydrochloride salt, while the (R)-amide remains in the organic phase.

-

Basify the aqueous layer with NaOH and extract the free (S)-amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-(-)-1-(4-Bromophenyl)ethanamine.

Caption: Enzymatic Kinetic Resolution Workflow.

III. Dynamic Kinetic Resolution: Overcoming the 50% Yield Barrier

A significant limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective enzymatic reaction with an in-situ racemization of the undesired enantiomer.[5][6] In the context of (S)-(-)-1-(4-Bromophenyl)ethanamine synthesis, the (R)-enantiomer is acylated by the lipase, and the remaining (S)-enantiomer is continuously racemized back to the racemic mixture by a suitable catalyst. This allows, in principle, for the complete conversion of the starting racemic amine into a single enantiomer of the acylated product, which can then be deprotected to afford the desired amine in a theoretical yield of 100%.

Causality in Racemization Catalyst Selection:

The key to a successful DKR is a racemization catalyst that is compatible with the enzyme and the reaction conditions. Palladium nanocatalysts have proven to be highly effective for the racemization of chiral amines under conditions that are mild enough for lipases to remain active.[7][8] The racemization mechanism is thought to involve a reversible dehydrogenation of the amine to an achiral imine, followed by hydrogenation back to the racemic amine.

Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-(4-Bromophenyl)ethanamine

| Parameter | Value |

| Substrate | (±)-1-(4-Bromophenyl)ethanamine |

| Enzyme | Novozym 435 (immobilized CALB) |

| Racemization Catalyst | Palladium Nanocatalyst (e.g., Pd/AlO(OH)) |

| Acyl Donor | Ethyl acetate or Ethyl methoxyacetate |

| Solvent | Toluene |

| Temperature | 70-100 °C |

| Reaction Time | 24-72 h |

| Expected Yield of (S)-Amide | >90% |

| Expected ee of (S)-Amide | >97% |

Step-by-Step Methodology:

-

To a flask containing (±)-1-(4-bromophenyl)ethanamine (1.0 equiv) in toluene, add the palladium nanocatalyst (e.g., 1-2 mol%).

-

Add Novozym 435 (typically 20-30 mg per mmol of substrate).

-

Add the acyl donor, such as ethyl acetate (2.0 equiv).

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction for the formation of the (S)-amide by chiral HPLC or GC.

-

Once the reaction is complete, cool the mixture and filter off the solid catalysts.

-

The filtrate containing the (S)-amide is concentrated under reduced pressure.

-

The (S)-amide can be purified by column chromatography.

-

Hydrolysis of the (S)-amide (e.g., with aqueous HCl followed by basification) will yield the final product, (S)-(-)-1-(4-Bromophenyl)ethanamine.

Caption: Dynamic Kinetic Resolution Workflow. Note: The desired enantiomer depends on the selectivity of the lipase. For CALB, the (R)-amine is typically acylated faster. Hydrolysis of the resulting (R)-amide would yield the (R)-amine. To obtain the (S)-amine, one would need a lipase with the opposite enantiopreferance or use this method to resolve a different substrate where the (S)-enantiomer is acylated.

IV. Applications in Drug Discovery and Development

(S)-(-)-1-(4-Bromophenyl)ethanamine is not merely a synthetic target but a key strategic intermediate in the development of novel therapeutics.

-

Synthesis of P2X7 Receptor Antagonists: This chiral amine is a known building block in the synthesis of potent and selective antagonists for the P2X7 receptor.[9] The P2X7 receptor is an ATP-gated ion channel implicated in a variety of inflammatory and neurological disorders, making its antagonists promising candidates for the treatment of chronic pain, neurodegenerative diseases, and mood disorders.[10][11]

-

Chiral Resolving Agent: In addition to its role as a synthetic building block, (S)-(-)-1-(4-Bromophenyl)ethanamine can also be employed as a chiral resolving agent for the separation of racemic acids.[12][13] By forming diastereomeric salts with a racemic carboxylic acid, the differing solubilities of these salts can be exploited to effect a separation by fractional crystallization.

V. Conclusion

The synthesis of enantiomerically pure (S)-(-)-1-(4-Bromophenyl)ethanamine is a critical endeavor for the advancement of various drug discovery programs. This guide has detailed the three principal strategies for its preparation: asymmetric reductive amination, enzymatic kinetic resolution, and dynamic kinetic resolution. Each method offers distinct advantages and challenges. Asymmetric reductive amination provides a direct and efficient route, while enzymatic methods offer exceptional enantioselectivity. Dynamic kinetic resolution presents a pathway to overcome the inherent yield limitations of classical resolution. The selection of the optimal synthetic route will depend on factors such as the desired scale of production, cost of goods, and the specific capabilities of the research and development team. A thorough understanding of the principles and experimental nuances outlined in this guide will empower scientists to make informed decisions and efficiently access this vital chiral building block for the synthesis of next-generation therapeutics.

VI. References

-

Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines. Science. 2013 Nov 29;342(6162):1080-3. [Link]

-

Ir-catalyzed asymmetric hydrogenation of N-alkyl and N-aryl imines promoted by attractive noncovalent interactions. ResearchGate. N.D. [Link]

-

Enantioselective Hydrogenation of Activated Aryl Imines Catalyzed by an Iron(II) P-NH-P′ Complex. The Journal of Organic Chemistry. 2019 Aug 24. [Link]

-

Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. SciSpace. N.D. [Link]

-

Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry. 2010 Sep 13;6:823-9. [Link]

-

Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. N.D. [Link]

-

Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. PubMed Central. N.D. [Link]

-

Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. ResearchGate. 2015 Aug 6. [Link]

-

Synthesis and SAR Development of Novel P2X7 Receptor Antagonists for the Treatment of Pain: Part 1. PubMed. 2011 Jun 15. [Link]

-

Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed. 2021 Feb 25. [Link]

-

Novel P2X7 receptor antagonists. ResearchGate. 2007 Jan 1. [Link]

-

Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. ResearchGate. 2010 Sep 13. [Link]

-

Chemoenzymatic Preparation of 1-Heteroarylethanamines of Low Solubility. ResearchGate. 2010 Jan 1. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central. 2015 Oct 28. [Link]

-

Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. PubMed. 2011 Dec 15. [Link]

-

Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. PubMed Central. N.D. [Link]

-

ChemInform Abstract: Chemoenzymatic Synthesis of Enantiomerically Pure syn-Configured 1-Aryl-3-methylisochroman Derivatives. ResearchGate. 2014 Mar 1. [Link]

-

Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Figshare. 2007 Mar 14. [Link]

-

Novozym 435: the “perfect” lipase immobilized biocatalyst? Digital CSIC. 2019 Apr 12. [Link]

-

Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. MDPI. 2024 Mar 16. [Link]

-

[RuCl( p -cymene)-( S )-BINAP]Cl Catalyzed Asymmetric Preparation of trans -3-Amino-bicyclo[2.2.2]octane-2-carboxylic Acid Ethyl Ester. ResearchGate. 2014 Jan 1. [Link]

-

Enzymatic Kinetic Resolution with Novozyme 435 ®. ResearchGate. N.D. [Link]

-

Chemoenzymatic synthesis. RSC Publishing. N.D. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. 2025 Sep 15. [Link]

-

Asymmetric Transfer Hydrogenation of γ-aryl α, γ-dioxo-butyric acid esters†. RSC Advances. N.D. [Link]

-

Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed. 2020 Feb 6. [Link]

-

Chiral Resolution Screening. Onyx Scientific. N.D. [Link]

-

Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. N.D. [Link]

-

Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology. 2019 Apr 12. [Link]

-

Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. N.D. [Link]

-

Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Chemistry Portal. N.D. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. 2022 Dec 27. [Link]

-

Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. ResearchGate. 2012 Jan 1. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.csic.es [digital.csic.es]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 7. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onyxipca.com [onyxipca.com]

- 13. tcichemicals.com [tcichemicals.com]

A Guide to the Spectroscopic Characterization of 1-(4-Bromophenyl)ethanamine

This technical guide provides an in-depth analysis of the key spectroscopic data for the characterization of 1-(4-Bromophenyl)ethanamine, a crucial building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of 1-(4-Bromophenyl)ethanamine

1-(4-Bromophenyl)ethanamine is a chiral primary amine of significant interest in organic synthesis. Its structure, featuring a stereocenter and a functionalized aromatic ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and chiral ligands. Accurate and unambiguous characterization of this compound is paramount to ensure the quality and success of subsequent synthetic steps. This guide will walk you through the expected spectroscopic signatures of this molecule and the rationale behind their interpretation.

Molecular Structure and Spectroscopic Overview

The structure of 1-(4-Bromophenyl)ethanamine is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the p-disubstituted aromatic ring, the primary amine group, the benzylic proton, and the methyl group.

Caption: Structure of 1-(4-Bromophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 1-(4-Bromophenyl)ethanamine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 1-(4-Bromophenyl)ethanamine is expected to show distinct signals for the aromatic protons, the benzylic proton, the methyl protons, and the amine protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | ~7.45 | Doublet | ~8.4 | 2H |

| H-3, H-5 (Aromatic) | ~7.20 | Doublet | ~8.4 | 2H |

| H-7 (Benzylic CH) | ~4.10 | Quartet | ~6.6 | 1H |

| H-8 (Methyl CH₃) | ~1.35 | Doublet | ~6.6 | 3H |

| Amine (NH₂) | 1.5 - 2.5 (variable) | Broad Singlet | - | 2H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Region: The p-disubstitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing bromine atom (H-2, H-6) are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the ethylamine group (H-3, H-5).

-

Benzylic Proton: The proton on the carbon adjacent to the aromatic ring (H-7) is deshielded by the ring current and the nitrogen atom, hence its downfield shift. It appears as a quartet due to coupling with the three equivalent protons of the methyl group (n+1 rule, 3+1=4).

-

Methyl Protons: The methyl protons (H-8) are coupled to the single benzylic proton, resulting in a doublet (1+1=2).

-

Amine Protons: The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show clear coupling to adjacent protons due to rapid chemical exchange.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (C-Br) | ~121 |

| C-1 (Quaternary) | ~145 |

| C-2, C-6 (Aromatic CH) | ~128 |

| C-3, C-5 (Aromatic CH) | ~127 |

| C-7 (Benzylic CH) | ~50 |

| C-8 (Methyl CH₃) | ~25 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, though some may overlap. The carbon bearing the bromine atom (C-4) will be significantly shielded compared to a non-substituted benzene carbon due to the heavy atom effect, while the quaternary carbon attached to the ethylamine group (C-1) will be downfield. Based on data from related compounds, the aromatic CH carbons are expected in the 127-128 ppm range.[1]

-

Aliphatic Carbons: The benzylic carbon (C-7) is deshielded by the adjacent aromatic ring and the nitrogen atom. The methyl carbon (C-8) will appear at a characteristic upfield position for an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of liquid 1-(4-Bromophenyl)ethanamine directly onto the ATR crystal. For a solid sample, a small amount of the powdered solid can be pressed onto the crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

IR Spectral Data (Predicted)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium, two bands |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Strong |

| p-Disubstitution Pattern | 800 - 850 | Strong |

Expertise & Experience: Interpreting the IR Spectrum

-

N-H Vibrations: As a primary amine, 1-(4-Bromophenyl)ethanamine is expected to show two distinct N-H stretching bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes.[2][3] A medium intensity N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.[3][4]

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

-

Substitution Pattern: The strong absorption band in the 800-850 cm⁻¹ region is highly characteristic of the out-of-plane C-H bending of a p-disubstituted benzene ring.[5][6][7]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A dilute solution of 1-(4-Bromophenyl)ethanamine in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data (Predicted)

| m/z | Assignment | Notes |

| 200/202 | [M]⁺ | Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl radical. This is a common fragmentation pathway for this type of compound. |

| 104 | [C₈H₈]⁺ | Loss of H₂N-CH₃, a possible rearrangement product. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds. |

| 44 | [CH₃CH=NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of amines. |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion: The most crucial piece of information is the molecular ion peak. For 1-(4-Bromophenyl)ethanamine (C₈H₁₀BrN), the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 200 (for ⁷⁹Br) and 202 (for ⁸¹Br).

-

Fragmentation Pattern: The fragmentation of benzylamines is well-documented.[8][9][10][11] The most common fragmentation pathway is the loss of a methyl radical to form a stable benzylic cation at m/z 185/187. Another characteristic fragmentation for primary amines is alpha-cleavage, which in this case would lead to the formation of an ion at m/z 44. The presence of a peak at m/z 91, corresponding to the tropylium ion, is also a strong indicator of a benzyl-type structure.

Caption: Predicted major fragmentation pathways for 1-(4-Bromophenyl)ethanamine in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 1-(4-Bromophenyl)ethanamine. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen skeleton. IR spectroscopy identifies the key functional groups, particularly the primary amine and the p-disubstituted aromatic ring. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that corroborate the proposed structure. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently verify its identity and purity.

References

-

Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 36(2), 190–200. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1399-1411. [Link]

-

Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. [Link]

-

UCLA Division of Undergraduate Education. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

-

Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 1-Phenethylamine, (-)-. [Link]

-

ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Aromatics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wikieducator.org [wikieducator.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwith.stevens.edu [researchwith.stevens.edu]

- 11. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(4-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides an in-depth analysis of the solubility characteristics of 1-(4-Bromophenyl)ethanamine (CAS 24358-62-1), a crucial building block in organic synthesis. By integrating theoretical principles with practical data and experimental protocols, this document serves as a comprehensive resource for scientists aiming to optimize its use in various organic solvent systems.

Introduction: The Significance of 1-(4-Bromophenyl)ethanamine

1-(4-Bromophenyl)ethanamine is a primary arylamine whose structure features a chiral center, making its enantiomers valuable intermediates in the synthesis of complex, biologically active molecules. Its molecular framework, comprising a polar amine group and a nonpolar bromophenyl ring, imparts a nuanced solubility profile that is critical to control for reaction kinetics, product isolation, and chromatographic purification. An authoritative understanding of its behavior in different organic solvents is paramount for achieving desired purity, yield, and process efficiency.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. For 1-(4-Bromophenyl)ethanamine, the key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | ~1.390 - 1.4 g/mL at 20-25°C | [1][4] |

| Boiling Point | ~258.9 °C at 760 mmHg | [3][4] |

| Melting Point | -25 °C | [3][4] |

| pKa (Predicted) | 8.82 ± 0.10 (for the conjugate acid) | [3] |